molecular formula C14H21Cl2NO4 B6043085 1-[(6-Chloro-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride

1-[(6-Chloro-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride

Cat. No.: B6043085
M. Wt: 338.2 g/mol
InChI Key: XYFFAYMCIDROFI-UHFFFAOYSA-N
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Description

1-[(6-Chloro-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride is a complex organic compound that features a benzodioxin ring system, a chlorinated aromatic ring, and a propanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-Chloro-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride typically involves multiple steps:

    Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring system. This can be achieved through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.

    Chlorination: The benzodioxin ring is then chlorinated at the 6-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Amination: The chlorinated benzodioxin is reacted with isopropylamine to introduce the amino group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(6-Chloro-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(6-Chloro-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study the effects of chlorinated benzodioxins on biological systems.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(6-Chloro-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing cellular responses. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(6-Chloro-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride is unique due to its combination of a chlorinated benzodioxin ring and a propanolamine moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-[(6-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO4.ClH/c1-9(2)16-7-10(17)8-20-13-11(15)3-4-12-14(13)19-6-5-18-12;/h3-4,9-10,16-17H,5-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFFAYMCIDROFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=C(C=CC2=C1OCCO2)Cl)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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